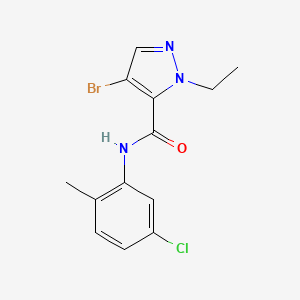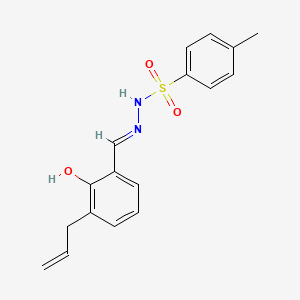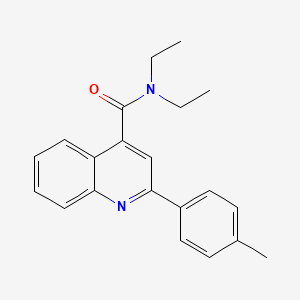
4-bromo-N-(5-chloro-2-methylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-N-(5-chloro-2-methylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide, also known as BAY 11-7082, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. This compound is a potent inhibitor of nuclear factor kappa B (NF-κB), a transcription factor that plays a crucial role in the regulation of immune and inflammatory responses, cell survival, and proliferation.
作用機序
4-bromo-N-(5-chloro-2-methylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide 11-7082 inhibits the activation of NF-κB, a transcription factor that plays a crucial role in the regulation of immune and inflammatory responses, cell survival, and proliferation. NF-κB is activated in response to various stimuli, including cytokines, growth factors, and microbial products. Once activated, NF-κB translocates to the nucleus and binds to specific DNA sequences, thereby regulating the expression of various genes involved in inflammation, immunity, and cell survival. This compound 11-7082 inhibits the activation of NF-κB by blocking the phosphorylation and degradation of its inhibitor, IκBα, thereby preventing the translocation of NF-κB to the nucleus.
Biochemical and Physiological Effects:
This compound 11-7082 has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, inhibition of pro-inflammatory cytokine and chemokine production, and protection against oxidative stress. These effects are mediated through the inhibition of NF-κB activation.
実験室実験の利点と制限
One of the main advantages of 4-bromo-N-(5-chloro-2-methylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide 11-7082 is its potent and selective inhibition of NF-κB activation. This makes it a valuable tool for studying the role of NF-κB in various biological processes. However, one limitation of this compound 11-7082 is its potential toxicity, which may limit its use in vivo. Additionally, this compound 11-7082 may have off-target effects, which may complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the study of 4-bromo-N-(5-chloro-2-methylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide 11-7082. One direction is the development of more potent and selective inhibitors of NF-κB activation. Another direction is the study of the role of NF-κB in various diseases, including cancer, inflammation, and neurodegenerative disorders. Additionally, the use of this compound 11-7082 in combination with other drugs may enhance its therapeutic efficacy and reduce its potential toxicity. Finally, the development of more specific and sensitive assays for the measurement of NF-κB activity may facilitate the study of its role in various biological processes.
合成法
The synthesis of 4-bromo-N-(5-chloro-2-methylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide 11-7082 involves several steps, including the reaction of 5-chloro-2-methylbenzoic acid with ethyl bromoacetate, followed by cyclization with hydrazine hydrate to form 5-chloro-2-methylphenylhydrazine. The resulting compound is then reacted with 4-bromo-1H-pyrazole-5-carboxylic acid to yield this compound 11-7082. The purity of the compound can be improved by recrystallization from a suitable solvent.
科学的研究の応用
4-bromo-N-(5-chloro-2-methylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide 11-7082 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer, this compound 11-7082 has been shown to inhibit the growth and metastasis of various cancer cell lines, including breast, prostate, lung, and colon cancer. Inflammation is a key factor in the pathogenesis of many diseases, including arthritis, asthma, and inflammatory bowel disease. This compound 11-7082 has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. In neurodegenerative disorders, this compound 11-7082 has been shown to protect against oxidative stress and inflammation, which are key factors in the pathogenesis of these disorders.
特性
IUPAC Name |
4-bromo-N-(5-chloro-2-methylphenyl)-2-ethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrClN3O/c1-3-18-12(10(14)7-16-18)13(19)17-11-6-9(15)5-4-8(11)2/h4-7H,3H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USKQMHOLORBEBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)Br)C(=O)NC2=C(C=CC(=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,4,5-trimethoxybenzaldehyde {2-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)tetrahydro-2-furanyl]-6-oxo-6,9-dihydro-1H-purin-8-yl}hydrazone](/img/structure/B6119954.png)
![methyl 2-{[({5-[(4-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B6119964.png)
![1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6119971.png)


![2-cyclohexyl-7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6120000.png)
![2-{1-[(4-fluorobenzyl)amino]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B6120007.png)
![5-(2-methoxyphenyl)-3-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6120014.png)
![3-cyclobutyl-5-{[1-(2-methoxyethyl)-1H-imidazol-2-yl]methyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6120022.png)

![N-[5-(1-adamantyl)-2-bromophenyl]-2-(5-phenyl-2H-tetrazol-2-yl)acetamide](/img/structure/B6120036.png)
![ethyl N-[4-(2-ethoxy-2-oxoethoxy)-2-oxo-2H-chromen-3-yl]-N-(phenylsulfonyl)glycinate](/img/structure/B6120040.png)
![N~1~-cyclohexyl-N~2~-(phenylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B6120044.png)
![ethyl 3-[(4-chloro-2-nitrobenzoyl)amino]-3-(4-methylphenyl)propanoate](/img/structure/B6120052.png)